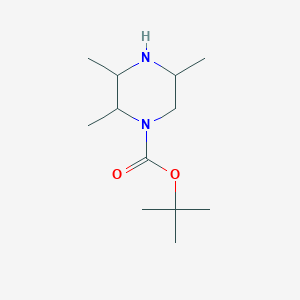
2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide (OPDA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. OPDA belongs to the class of dihydropyridine derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Polycyclic Systems and Biological Activity Prediction
A study highlighted the synthesis of novel bicyclic systems through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids. These compounds, including structures similar to 2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide, were evaluated for their biological activities through prediction methods, indicating potential applications in drug discovery and development processes (Kharchenko, Detistov, & Orlov, 2008).
Synthesis and Computational Studies for Anticancer Activity
Another study focused on the synthesis of compounds through a three-component reaction, including structures akin to the compound . These synthesized compounds were characterized using various techniques and further explored through computational chemistry methods for their non-linear optical properties and potential anticancer activity. The study also conducted molecular docking analyses, suggesting these compounds' interaction with biological targets (Jayarajan et al., 2019).
Synthesis Routes Evaluation
Research on synthesizing related compounds, like 1,5-Dihydroxy-6-oxo-1,6-dihydropyridin-2-carbonsäure and derivatives, was conducted to explore and evaluate historical and new synthesis pathways. This study contributes to understanding the synthetic accessibility of such compounds, which can be pivotal for further application in medicinal chemistry and material science (Wiedemann & Grohmann, 2009).
Ultrasound-Assisted Dehydrogenation
Investigating the dehydrogenation of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides to related structures highlighted the efficiency of using ultrasound and specific oxidizing agents. This study not only provides insights into the chemical transformation mechanisms but also suggests potential for enhancing reaction conditions in organic synthesis (Memarian & Soleymani, 2011).
Structural Studies and Potential Antineoplastic Activity
Research on solvated compounds related to 2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide provided detailed insights into their crystal structure and molecular conformation. Such studies are essential for understanding the physical and chemical properties of these compounds, potentially informing their application in designing new antineoplastic agents (Banerjee et al., 2002).
Eigenschaften
IUPAC Name |
2-oxo-N-(5-oxopyrrolidin-3-yl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-8-4-6(5-12-8)13-10(16)7-2-1-3-11-9(7)15/h1-3,6H,4-5H2,(H,11,15)(H,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAQPQKDUGGYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(5-oxopyrrolidin-3-yl)-1H-pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(tert-butyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2779870.png)





![6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2779886.png)



![4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2779890.png)
![1-(2-bromo-5-methoxybenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779891.png)

![1-[1-(3-Fluorophenyl)sulfonylpyrrolidin-3-yl]-4-(methoxymethyl)triazole](/img/structure/B2779893.png)